Cas no 2229154-45-2 (3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid)
3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid
- 2229154-45-2
- 3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid
- EN300-1776733
-
- Inchi: 1S/C11H18N2O2/c1-8(2)7-13-5-4-10(12-13)9(3)6-11(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15)
- InChI Key: XALZSDVTWJFJAZ-UHFFFAOYSA-N
- SMILES: OC(CC(C)C1C=CN(CC(C)C)N=1)=O
Computed Properties
- Exact Mass: 210.136827821g/mol
- Monoisotopic Mass: 210.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 55.1Ų
3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776733-0.05g |
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid |
2229154-45-2 | 0.05g |
$1344.0 | 2023-09-20 | ||
| Enamine | EN300-1776733-0.1g |
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid |
2229154-45-2 | 0.1g |
$1408.0 | 2023-09-20 | ||
| Enamine | EN300-1776733-0.25g |
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid |
2229154-45-2 | 0.25g |
$1472.0 | 2023-09-20 | ||
| Enamine | EN300-1776733-0.5g |
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid |
2229154-45-2 | 0.5g |
$1536.0 | 2023-09-20 | ||
| Enamine | EN300-1776733-1.0g |
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid |
2229154-45-2 | 1g |
$1599.0 | 2023-06-03 | ||
| Enamine | EN300-1776733-2.5g |
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid |
2229154-45-2 | 2.5g |
$3136.0 | 2023-09-20 | ||
| Enamine | EN300-1776733-5.0g |
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid |
2229154-45-2 | 5g |
$4641.0 | 2023-06-03 | ||
| Enamine | EN300-1776733-10.0g |
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid |
2229154-45-2 | 10g |
$6882.0 | 2023-06-03 | ||
| Enamine | EN300-1776733-1g |
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid |
2229154-45-2 | 1g |
$1599.0 | 2023-09-20 | ||
| Enamine | EN300-1776733-5g |
3-[1-(2-methylpropyl)-1H-pyrazol-3-yl]butanoic acid |
2229154-45-2 | 5g |
$4641.0 | 2023-09-20 |
3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid
Recent Advances in the Study of 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid (CAS: 2229154-45-2)
The compound 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid (CAS: 2229154-45-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole core and butanoic acid side chain, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a compound of considerable interest for drug development.
One of the key areas of research has been the synthesis and optimization of 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing production costs. The researchers employed a multi-step process involving the condensation of 2-methylpropylhydrazine with a β-keto ester, followed by hydrolysis to yield the target compound. This advancement is expected to facilitate larger-scale production for preclinical and clinical studies.
In terms of pharmacological activity, recent in vitro and in vivo studies have demonstrated that 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid exhibits potent anti-inflammatory and analgesic effects. A 2023 study in the European Journal of Pharmacology reported that the compound significantly inhibits cyclooxygenase-2 (COX-2) activity, with a selectivity ratio comparable to that of established nonsteroidal anti-inflammatory drugs (NSAIDs). These findings suggest its potential as a safer alternative to traditional NSAIDs, which are often associated with gastrointestinal side effects.
Further investigations have explored the compound's potential in oncology. A preprint article (2024) from a research group at the National Cancer Institute highlighted its ability to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation and survival. In xenograft models, the compound demonstrated significant tumor growth inhibition, particularly in breast and prostate cancer cell lines. These results underscore its potential as a lead compound for developing targeted cancer therapies.
Despite these promising findings, challenges remain in the development of 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid as a therapeutic agent. Pharmacokinetic studies have revealed moderate oral bioavailability and a relatively short half-life, necessitating further structural modifications or formulation strategies. Additionally, comprehensive toxicology studies are required to assess its safety profile before advancing to clinical trials.
In conclusion, 3-1-(2-methylpropyl)-1H-pyrazol-3-ylbutanoic acid (CAS: 2229154-45-2) represents a promising candidate for multiple therapeutic applications, particularly in inflammation and oncology. Ongoing research efforts are focused on optimizing its pharmacological properties and addressing current limitations. As these studies progress, this compound may emerge as a valuable addition to the pharmaceutical arsenal, offering new treatment options for patients with unmet medical needs.
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